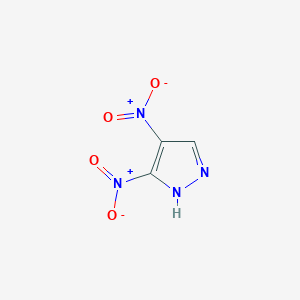
N'-(2-chloroacetyl)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloroacetyl)-4-nitrobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroacetyl group and a nitrobenzohydrazide moiety, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzohydrazide and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane or chloroform, under a nitrogen atmosphere to avoid moisture. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: 4-nitrobenzohydrazide is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography or distillation to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols are used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogenation reactions are conducted under atmospheric or elevated pressure using hydrogen gas and a metal catalyst. Chemical reductions are performed in acidic or neutral media with appropriate reducing agents.
Condensation: The reactions are carried out in the presence of acid or base catalysts, and the reaction conditions are optimized based on the reactivity of the starting materials.
Major Products Formed
Amides, Thioesters, and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrazones and Hydrazides: Formed from condensation reactions with carbonyl compounds.
Scientific Research Applications
N’-(2-chloroacetyl)-4-nitrobenzohydrazide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and reduced side effects. It is studied for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4-nitrobenzohydrazide is primarily attributed to its ability to interact with biological macromolecules through covalent bonding and non-covalent interactions. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can induce oxidative stress and damage cellular components. The hydrazide moiety can form hydrogen bonds and other non-covalent interactions with biological targets, modulating their function and activity.
Comparison with Similar Compounds
N’-(2-chloroacetyl)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
Chloroacetamide Derivatives: These compounds share the chloroacetyl group and exhibit similar reactivity in nucleophilic substitution reactions. Examples include chloroacetamide and N-(2-chloroacetyl)-beta-alanine.
Nitrobenzohydrazide Derivatives: These compounds contain the nitrobenzohydrazide moiety and display similar chemical and biological properties. Examples include 4-nitrobenzohydrazide and N’-(2-chloroacetyl)-4-nitrobenzohydrazide analogs with different substituents on the benzene ring.
The uniqueness of N’-(2-chloroacetyl)-4-nitrobenzohydrazide lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-nitrobenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPKWWBXQQICE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394909 |
Source


|
| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-28-6 |
Source


|
| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)









